molecular formula C12H18N4O3 B14464337 3-(4-Methoxyphenyl)pentanedihydrazide CAS No. 72976-18-2

3-(4-Methoxyphenyl)pentanedihydrazide

Cat. No.: B14464337
CAS No.: 72976-18-2
M. Wt: 266.30 g/mol
InChI Key: MMMGIAVGVWGADE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pentanedihydrazide is a hydrazide derivative featuring a pentanedihydrazide backbone substituted with a 4-methoxyphenyl group. The presence of the methoxyphenyl moiety is critical, as it enhances electron-donating capacity and influences solubility and metabolic stability . Hydrazides, in general, are valued for their ability to form stable complexes and participate in hydrogen bonding, which contributes to their diverse applications in medicinal chemistry .

Properties

CAS No.

72976-18-2

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)pentanedihydrazide

InChI

InChI=1S/C12H18N4O3/c1-19-10-4-2-8(3-5-10)9(6-11(17)15-13)7-12(18)16-14/h2-5,9H,6-7,13-14H2,1H3,(H,15,17)(H,16,18)

InChI Key

MMMGIAVGVWGADE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pentanedihydrazide typically involves the reaction of 4-methoxybenzaldehyde with pentanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The process may also include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced forms, such as hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-Methoxyphenyl)pentanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural or functional similarities with 3-(4-Methoxyphenyl)pentanedihydrazide:

Compound Name Key Structural Features Biological Activity Reference ID
N'-(2,4-Dichlorobenzylidene)-3-(4-methoxyphenyl)acrylohydrazide (KAD-7) Acrylohydrazide backbone with 4-methoxyphenyl and dichlorobenzylidene groups Strong DPPH radical scavenging (antioxidant activity)
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) Phenolic core with 4-methoxyphenyl propenyl chain Anti-arthritic (STAT3 inhibition)
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Compound 4) Thioacetohydrazide with quinazolinone scaffold Anticancer (synthesis intermediate)
6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone with dichlorophenyl substituent Not explicitly stated (synthetic focus)

Key Observations:

  • KAD-7 shares the 4-methoxyphenyl group and hydrazide functionality, but its acrylohydrazide backbone differs in conjugation length and rigidity compared to the pentanedihydrazide chain of the target compound. This structural variation may influence antioxidant efficacy, as KAD-7 demonstrated 75–85% DPPH scavenging at 100 μM .
  • MMPP, while lacking a hydrazide group, incorporates a methoxyphenyl propenyl chain linked to a phenolic core. Its enhanced anti-arthritic activity (compared to predecessors) is attributed to improved solubility and reduced toxicity, highlighting the importance of substituent positioning for drug-likeness .
  • Compound 4 and dihydropyridazinone derivatives emphasize the role of heterocyclic systems in modulating bioactivity, though their mechanisms diverge due to sulfur incorporation and ring strain .

Physicochemical and Pharmacokinetic Properties

  • Solubility : MMPP’s design addressed poor solubility in earlier analogs by introducing a propenyl linker, achieving logP values compatible with oral bioavailability . In contrast, hydrazides like KAD-7 may face solubility challenges due to planar conjugation and hydrogen-bonding capacity .
  • Toxicity: The dichlorobenzylidene group in KAD-7 could increase toxicity risks, whereas MMPP’s methoxyphenyl-propenyl-phenol structure reduced hepatotoxicity in murine models .
  • Stability : Hydrazides are prone to hydrolysis under acidic conditions, necessitating structural modifications (e.g., bulky substituents) to enhance stability. This is evident in Compound 4’s synthesis, where a thioether linkage improves resistance to metabolic degradation .

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